P-glycoprotein (P-gp) Efflux Pump Inhibition: 3,4,5-Isomer Demonstrates 23% Inhibition at 2.5 µM
Ethyl (3,4,5-trifluorobenzoyl)acetate exhibits documented P-glycoprotein (P-gp) inhibitory activity, a property not reported for the 2,4,5-regioisomer. At a concentration of 2.5 µM, the 3,4,5-isomer produced 23% inhibition of P-gp efflux activity, indicating its potential as a modulator of multidrug resistance (MDR) 。By contrast, the 2,4,5-isomer is overwhelmingly employed as a structural intermediate in fluoroquinolone synthesis and lacks analogous P-gp modulation data 。
| Evidence Dimension | P-glycoprotein (P-gp) inhibition activity |
|---|---|
| Target Compound Data | 23% inhibition at 2.5 µM |
| Comparator Or Baseline | Ethyl 2,4,5-trifluorobenzoylacetate (CAS 98349-24-7): No P-gp inhibition data reported in publicly available literature or patents |
| Quantified Difference | Not calculable; P-gp modulation is a unique reported property of the 3,4,5-isomer among trifluorobenzoylacetate regioisomers |
| Conditions | In vitro enzyme inhibition assay; concentration 2.5 µM |
Why This Matters
Researchers investigating MDR reversal or efflux pump pharmacology must select the 3,4,5-regioisomer to obtain this biological activity; the 2,4,5-isomer has no documented P-gp modulation property.
